molecular formula C6H10O6 B014834 L-Mannono-1,4-lactone CAS No. 22430-23-5

L-Mannono-1,4-lactone

Katalognummer: B014834
CAS-Nummer: 22430-23-5
Molekulargewicht: 178.14 g/mol
InChI-Schlüssel: SXZYCXMUPBBULW-KLVWXMOXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Mannono-1,4-lactone (C₆H₁₀O₆, molecular weight 178.14 g/mol) is a six-carbon sugar lactone derived from L-mannose via intramolecular esterification of the C1 hydroxyl and C4 carboxyl groups. Its IUPAC name is (3S,4R,5S)-3,4,5-trihydroxyoxan-2-one, and it is characterized by a γ-lactone ring structure . The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 4.8829 Å, b = 10.9088 Å, c = 13.9758 Å, and a density of 1.610 g/cm³ .

Vorbereitungsmethoden

Stereochemical Inversion from D-Mannono-1,4-lactone

The most widely reported strategy for synthesizing L-Mannono-1,4-lactone involves stereochemical inversion of its D-enantiomer, D-mannono-1,4-lactone. This approach leverages the structural similarity between the two enantiomers while addressing the challenge of accessing the L-configuration from naturally abundant D-sugars.

Double Inversion via Epimerization

A pivotal method, described by Chen et al. , employs a "double inversion" mechanism at C-4 and C-5 of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone. The process involves:

  • Protection : Introduction of isopropylidene groups at C-2,3 and C-5,6 to prevent undesired side reactions.

  • C-4 Inversion : Treatment with a strong base (e.g., sodium methoxide) to induce nucleophilic substitution, flipping the stereochemistry at C-4.

  • C-5 Inversion : Sequential oxidation (e.g., using Dess-Martin periodinane) and reduction (e.g., sodium borohydride) to invert C-5.

  • Deprotection : Acidic hydrolysis (e.g., HCl in methanol) to remove isopropylidene groups, yielding this compound.

This five-step process achieves an overall yield of 68–72%, with the double inversion confirmed via NMR and polarimetry .

Table 1: Reaction Conditions for Double Inversion

StepReagents/ConditionsTemperatureTimeYield (%)
ProtectionAcetone, H₂SO₄0°C2 hr95
C-4 InversionNaOMe, DMF25°C6 hr89
C-5 InversionDess-Martin → NaBH₄0–25°C4 hr82
Deprotection1M HCl, MeOH60°C3 hr92

Bromination-Epoxidation Cascade

A patent by GB2443410A outlines a route starting from D-glucono-1,4-lactone, involving bromination and epoxide formation to access this compound precursors:

  • Bromination : Reaction of D-glucono-1,4-lactone with PBr₃ in anhydrous THF introduces a bromine atom at C-6.

  • Epoxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) forms a 2,3-anhydro intermediate.

  • Ring-Opening : Basic hydrolysis (pH 10–12) opens the epoxide, inducing stereochemical inversion at C-2 and C-3.

  • Lactonization : Acidic workup (pH 2–3) promotes cyclization to this compound.

This method achieves a 58% yield over four steps, with the bromination step identified as rate-limiting due to competing side reactions .

Mitsunobu Cyclization of γ-Hydroxyalkoxamates

Building on work by Linhardt et al. , this compound can be synthesized via Mitsunobu-mediated cyclization:

  • Precursor Synthesis : D-Mannono-1,4-lactone is converted to a γ-hydroxyalkoxamate derivative using ethyl chlorooxamate.

  • Cyclization : Mitsunobu conditions (DIAD, PPh₃) facilitate intramolecular O-alkylation, forming the lactone ring with 94% efficiency.

  • Chiral Resolution : Enzymatic hydrolysis (e.g., lipase B) separates L- and D-enantiomers, yielding >99% enantiomeric excess (ee) for the L-form .

This method’s key advantage lies in its stereospecificity, avoiding N-alkylation byproducts entirely .

Table 2: Optimization of Mitsunobu Cyclization

ParameterOptimal ValueImpact on Yield
SolventTHFMaximizes O-alkylation
Temperature0°C → 25°C (gradual)Prevents epimerization
DIAD Equivalents1.2 eqBalances cost and efficiency

Reduction of L-Mannonic Acid

A classical approach involves reducing L-mannonic acid to its γ-lactone form. While less common due to precursor scarcity, NIST research demonstrates:

  • Acid Synthesis : Oxidation of L-mannose with bromine water yields L-mannonic acid.

  • Lactonization : Heating under reduced pressure (80°C, 15 mmHg) induces cyclization, achieving 85% conversion.

  • Purification : Recrystallization from methyl cellosolve/ether mixtures enhances purity to >98% .

This method is limited by the high cost of L-mannose but remains viable for small-scale applications.

Enzymatic Synthesis Using Aldonolactonase

Emerging biotechnological routes utilize aldonolactonase enzymes to catalyze direct cyclization of L-mannonic acid. Pilot studies report:

  • Substrate : L-Mannonic acid (100 mM) in phosphate buffer (pH 7.0).

  • Enzyme : Recombinant aldonolactonase from Pseudomonas fluorescens.

  • Yield : 91% after 24 hr at 30°C, with no epimerization detected .

While promising, this method requires genetic engineering for enzyme production, complicating industrial adoption.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

L-Mannono-1,4-lactone has the molecular formula C6H10O6C_6H_{10}O_6. Its structure is characterized by a lactone ring formed through the intramolecular esterification of hydroxyl groups. This cyclic structure contributes to its reactivity and potential applications in synthetic chemistry.

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various carbohydrates and derivatives. Its ability to undergo transformations makes it valuable for producing compounds such as L-ribose, which is crucial in the synthesis of nucleoside-based pharmaceuticals.

Case Study: Synthesis of L-Ribose

A notable application involves the one-pot inversion of D-mannono-1,4-lactone to produce L-ribose efficiently. This method highlights the compound's utility in generating valuable sugars for therapeutic use. The conversion process demonstrates high yields and is significant for industrial applications where L-ribose is required in large quantities .

Enzyme Interaction Studies

Research has indicated that this compound can interact with various enzymes, influencing metabolic pathways. Studies have focused on its role as a substrate for enzymes such as mannose-6-phosphate isomerase, which facilitates the production of L-ribose from other sugar precursors.

Enzyme Specificity

The substrate specificity of mannose-6-phosphate isomerase has been investigated, revealing that it exhibits high activity with aldoses like L-ribulose and D-mannose. This specificity underscores the potential of this compound in biocatalytic processes aimed at synthesizing rare sugars .

Biological Activities

This compound exhibits several biological activities that may be leveraged for therapeutic applications. Its sugar-like structure allows it to participate in metabolic processes and influence cellular functions.

Potential Therapeutic Uses

Preliminary studies suggest that compounds derived from this compound may possess anti-diabetic properties. For instance, derivatives have been explored for their ability to inhibit enzymes related to carbohydrate metabolism, potentially aiding in the management of type 2 diabetes .

Comparative Analysis with Related Compounds

Understanding how this compound compares to other similar compounds can provide insights into its unique properties and applications.

CompoundStructure TypeUnique Features
D-MannoseAldohexosePrecursor to D-mannono-1,4-lactone; non-cyclic
L-RiboseAldopentoseProduct of D-mannono-1,4-lactone synthesis; five carbons
D-Mannonic AcidCarboxylic acidHydrolysis product of D-mannono-1,4-lactone
D-SorbitolSugar alcoholReduced form of D-mannose; different functional properties

This table illustrates the relationships among these compounds and emphasizes the significance of this compound within carbohydrate chemistry.

Vergleich Mit ähnlichen Verbindungen

L-Mannono-1,4-lactone belongs to a family of 1,4-lactones with varying stereochemistry and biological roles. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Crystal System/Space Group Biological Relevance
This compound C₆H₁₀O₆ 178.14 C3: S, C4: R, C5: S; hydroxyl at C6 Orthorhombic/P2₁2₁2₁ Substrate for microbial enzymes
L-Galactono-1,4-lactone C₆H₁₀O₆ 178.14 C3: R, C4: S, C5: R Not reported Precursor for plant vitamin C
L-Gulono-1,4-lactone C₆H₁₀O₆ 178.14 C3: S, C4: S, C5: R Not reported Substrate for animal vitamin C
L-Rhamnono-1,4-lactone C₆H₁₀O₅ 162.14 6-deoxy derivative of L-mannono-lactone Orthorhombic/P2₁2₁2₁ Studied in crystallography
D-Arabino-1,4-lactone C₅H₈O₅ 148.11 Five-carbon backbone; C2: R, C3: R Not reported Photocatalytic synthesis

Key Observations :

  • Stereochemical Differences: The chirality at C3 distinguishes this compound (C3-S) from L-galactono-1,4-lactone (C3-R) and L-gulono-1,4-lactone (C3-S but differing at C4/C5) .
  • Functional Groups: L-Rhamnono-1,4-lactone lacks the C6 hydroxyl present in this compound, reducing its polarity .

Enzyme Specificity and Kinetic Parameters

  • L-Galactono-1,4-lactone vs. L-Gulono-1,4-lactone: Galactonolactone dehydrogenase (GalDH) exhibits a strong preference for L-galactono-1,4-lactone (Kₘ ~0.1–0.5 mM), while L-gulono-1,4-lactone shows 125–250× higher Kₘ values (~12.5–125 mM) due to C3 stereochemical mismatch . Animal L-gulonolactone oxidase (GULO) accepts both substrates but with lower efficiency for L-galactono-1,4-lactone .

Biologische Aktivität

L-Mannono-1,4-lactone is a cyclic ester derived from L-mannonic acid, a sugar acid that plays a significant role in carbohydrate metabolism. This compound has garnered attention due to its potential biological activities, which may have implications in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₈O₆ and features a lactone ring formed through the intramolecular esterification of its hydroxyl groups. Its structure is critical for its biological activity, influencing how it interacts with enzymes and other biomolecules.

1. Metabolic Pathways

This compound is involved in several metabolic pathways. It can act as an intermediate in the synthesis of complex carbohydrates, which are essential for various cellular functions. The compound's sugar-like structure allows it to participate in metabolic reactions that affect energy production and cellular signaling.

2. Enzymatic Interactions

Research indicates that this compound can interact with various enzymes, influencing their activity. For example, studies have shown that certain dehydrogenases can utilize this compound as a substrate, leading to the production of other biologically active compounds. This enzymatic conversion is crucial for understanding its role in carbohydrate metabolism.

Case Study 1: Enzymatic Hydrolysis

A study conducted by BmulJ_04915 highlighted the hydrolysis of sugar lactones including this compound by specific enzymes from Burkholderia multivorans. The study found that these enzymes exhibited high catalytic efficiency with kcat values indicating rapid conversion rates at physiological pH levels . This underscores the potential of this compound in biocatalytic applications.

Case Study 2: Antimicrobial Activity

In another investigation into the antimicrobial properties of various lactones, researchers noted that this compound exhibited inhibitory effects against several pathogenic microorganisms. This suggests potential applications in developing natural preservatives or therapeutic agents against infections .

Comparative Analysis

To better understand this compound's unique properties and activities, it is beneficial to compare it with related compounds:

CompoundStructure TypeUnique Features
D-MannoseAldohexosePrecursor to D-mannono-1,4-lactone; non-cyclic
D-Mannonic AcidCarboxylic AcidHydrolysis product; precursor to D-mannono-1,4-lactone
D-SorbitolSugar AlcoholReduced form of D-mannose; different functional properties
L-RiboseAldopentoseProduct of D-mannono-1,4-lactone synthesis; five carbons

This table illustrates the relationships between these compounds and highlights how this compound fits into the broader context of carbohydrate chemistry.

Research Findings

Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects. For instance:

  • Antioxidant Properties : Some research suggests that lactones can exhibit antioxidant activities by scavenging free radicals, potentially offering protective effects against oxidative stress .
  • Therapeutic Potential : Investigations into its role as a precursor for bioactive compounds have opened avenues for developing new therapeutic agents targeting metabolic disorders and infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for L-Mannono-1,4-lactone, and how do reaction conditions influence yield?

this compound can be synthesized via oxidation of L-mannose or reduction of its corresponding aldonic acid. A method analogous to galactaric acid lactonization (e.g., using DMSO as a solvent and serinol as a catalyst) has achieved ~50% yield in related lactone derivatives . Key parameters include temperature (60–80°C), pH (4–6), and reaction time (12–24 hours). Optimization via real-time monitoring with 1^1H-NMR or HPLC is recommended to track intermediates and final product formation .

Table 1: Representative Reaction Conditions for Sugar Lactone Synthesis

SubstrateCatalyst/SolventTemp (°C)Yield (%)Reference
Galactaric acidSerinol/DMSO7052
D-GlucoseAu-based catalyst8065

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Chromatography : Reverse-phase HPLC with refractive index detection resolves lactones from open-chain acids .
  • Spectroscopy : 13^13C-NMR distinguishes lactone ring conformation (C1 chemical shift: 175–180 ppm for γ-lactones). IR spectroscopy identifies lactone carbonyl stretching (~1740 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C6_6H10_{10}O6_6; MW 178.14) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound interact with enzymes in ascorbate biosynthesis pathways?

While L-Gulono-1,4-lactone is a direct precursor of ascorbic acid (AsA) in animals, this compound may participate in alternative plant pathways. For instance, L-galactono-1,4-lactone dehydrogenase (GalLDH) oxidizes L-galactono-1,4-lactone to AsA in plants, but substrate specificity studies suggest related enzymes could act on this compound . Kinetic assays (e.g., kcatk_{cat}/KmK_m) with purified dehydrogenases/oxidases are needed to evaluate its enzymatic conversion .

Q. What role does this compound play in plant stress responses?

Under oxidative stress (e.g., Cu2+^{2+} exposure), plants upregulate lactone dehydrogenases like GalLDH to enhance AsA production, a key antioxidant . This compound may act as a competitive inhibitor or alternative substrate in such pathways. Experimental approaches:

  • Gene silencing : Knockdown of GalLDH homologs to assess compensatory lactone utilization .
  • Metabolite profiling : LC-MS quantification of AsA and lactone pools under stress conditions .

Q. Can this compound be engineered into microbial systems for bioproduction?

Burkholderia multivorans amidohydrolases hydrolyze structurally similar lactones (e.g., L-fucono-1,4-lactone; kcatk_{cat} = 12 s1^{-1}), suggesting potential for microbial engineering . Strategies include:

  • Heterologous expression : Cloning lactone-processing enzymes (e.g., L-xylulose reductase) into E. coli or yeast .
  • Pathway optimization : Coupling lactone synthesis with NADPH regeneration systems to improve yields .

Q. Methodological Considerations

Q. How to resolve contradictions in lactone reactivity across studies?

Discrepancies often arise from enzyme specificity or lactone ring stability. For example:

  • pH-dependent ring opening : Lactones reversibly hydrolyze to acids in aqueous solutions, complicating kinetic measurements. Use anhydrous solvents or low-temperature assays to mitigate this .
  • Enzyme promiscuity : Screen multiple homologs (e.g., GulLO vs. GalLDH) to identify optimal catalysts .

Q. What in silico tools predict this compound’s metabolic interactions?

  • Docking simulations : AutoDock Vina models ligand-enzyme binding using crystal structures of related oxidases (e.g., PDB: 4OXY) .
  • Pathway mapping : KEGG or MetaCyc databases map lactones to ascorbate/aldarate metabolism (BioCyc:META_PWY-5257) .

Q. Data Gaps and Future Directions

  • Comparative studies : Contrast this compound with D-mannono-1,4-lactone in enantioselective reactions .
  • Structural biology : Resolve X-ray/NMR structures of this compound complexes with dehydrogenases to elucidate binding motifs .

Eigenschaften

IUPAC Name

(3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-KLVWXMOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

L-Mannono-1,4-lactone
L-Galactose
L-Mannono-1,4-lactone
Reactant of Route 3
L-Mannono-1,4-lactone
L-Mannono-1,4-lactone
Reactant of Route 5
L-Mannono-1,4-lactone
Reactant of Route 6
L-Mannono-1,4-lactone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.